molecular formula C12H9NO3S B13000222 5-(5-Acetylthiophen-2-yl)nicotinic acid

5-(5-Acetylthiophen-2-yl)nicotinic acid

Cat. No.: B13000222
M. Wt: 247.27 g/mol
InChI Key: IJFZWWMFUKKPDF-UHFFFAOYSA-N
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Description

5-(5-Acetylthiophen-2-yl)nicotinic acid is an organic compound that features a nicotinic acid moiety substituted with a 5-acetylthiophen-2-yl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the nicotinic acid and thiophene rings in its structure provides unique chemical properties that can be exploited for various scientific purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Acetylthiophen-2-yl)nicotinic acid typically involves the reaction of 5-acetylthiophene with nicotinic acid derivatives under specific conditions. One common method is the condensation reaction between 5-acetylthiophene and 2-chloronicotinic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(5-Acetylthiophen-2-yl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions on the thiophene ring can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(5-Acetylthiophen-2-yl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Acetylthiophen-2-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to nicotinic acid receptors, influencing lipid metabolism and inflammatory responses. Additionally, its thiophene moiety allows it to interact with various enzymes and proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Acetylthiophen-2-yl)nicotinic acid is unique due to the combination of the nicotinic acid and thiophene rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

5-(5-acetylthiophen-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9NO3S/c1-7(14)10-2-3-11(17-10)8-4-9(12(15)16)6-13-5-8/h2-6H,1H3,(H,15,16)

InChI Key

IJFZWWMFUKKPDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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